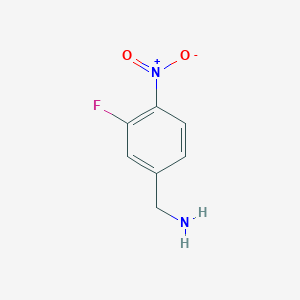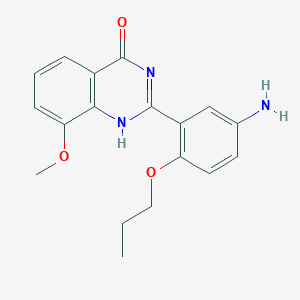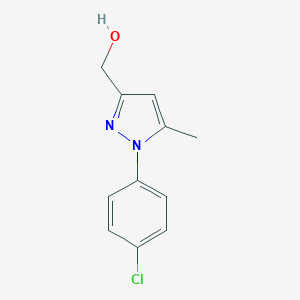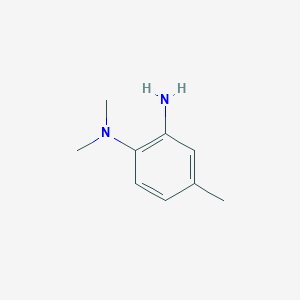![molecular formula C8H7NO2 B064826 Furo[2,3-b]pyridin-3-ylmethanol CAS No. 193284-86-5](/img/structure/B64826.png)
Furo[2,3-b]pyridin-3-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[2,3-b]pyridin-3-ylmethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is an important building block in the synthesis of various bioactive molecules, including drugs and natural products.
Mecanismo De Acción
The mechanism of action of Furo[2,3-b]pyridin-3-ylmethanol is not well understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes, such as DNA replication, cell division, and protein synthesis. It may also interact with cell membranes and affect their permeability, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
Furo[2,3-b]pyridin-3-ylmethanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have antifungal and antibacterial properties. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Furo[2,3-b]pyridin-3-ylmethanol is its versatility in the synthesis of various bioactive molecules. It is a stable compound and can be easily synthesized in large quantities. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications. In addition, its mechanism of action is not well understood, which may limit its use in drug development.
Direcciones Futuras
There are several future directions for the research on Furo[2,3-b]pyridin-3-ylmethanol. One direction is to study its mechanism of action in more detail, which may provide insights into its potential applications in drug development. Another direction is to explore its potential applications in the treatment of various diseases, including cancer and inflammatory diseases. In addition, further research is needed to understand its potential toxicity and to develop safer derivatives of this compound. Overall, the research on Furo[2,3-b]pyridin-3-ylmethanol has the potential to lead to the development of new drugs and therapies for various diseases.
Aplicaciones Científicas De Investigación
Furo[2,3-b]pyridin-3-ylmethanol has been used extensively in scientific research due to its potential applications in various fields. It is an important building block in the synthesis of various bioactive molecules, including drugs and natural products. It has been used as a starting material in the synthesis of various alkaloids, such as pyridocarbazoles and pyridoindoles, which have shown promising biological activities, including anticancer, antifungal, and antibacterial properties.
Propiedades
Número CAS |
193284-86-5 |
|---|---|
Nombre del producto |
Furo[2,3-b]pyridin-3-ylmethanol |
Fórmula molecular |
C8H7NO2 |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
furo[2,3-b]pyridin-3-ylmethanol |
InChI |
InChI=1S/C8H7NO2/c10-4-6-5-11-8-7(6)2-1-3-9-8/h1-3,5,10H,4H2 |
Clave InChI |
QJPWUUIJKXMFEP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)OC=C2CO |
SMILES canónico |
C1=CC2=C(N=C1)OC=C2CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B64755.png)



![Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione](/img/structure/B64761.png)
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)





![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)